Cas no 727696-13-1 (11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one)

11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one 化学的及び物理的性質
名前と識別子
-
- 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-pentyl-2-thioxo-
- 1,2,3,5,6,7-Hexahydro-3-pentyl-2-thioxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one
-
- インチ: 1S/C14H18N2OS2/c1-2-3-4-8-16-13(17)11-9-6-5-7-10(9)19-12(11)15-14(16)18/h2-8H2,1H3,(H,15,18)
- InChIKey: KQWPMZKLANTXFC-UHFFFAOYSA-N
- SMILES: C1(=S)N(CCCCC)C(=O)C2C3CCCC=3SC=2N1
11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00959319-1g |
11-Pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
727696-13-1 | 95% | 1g |
¥3717.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291231-2.5g |
1,2,3,5,6,7-Hexahydro-3-pentyl-2-thioxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one |
727696-13-1 | 95% | 2.5g |
¥26172.00 | 2024-07-29 | |
Enamine | EN300-06945-2.5g |
11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
727696-13-1 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
Enamine | EN300-06945-1.0g |
11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
727696-13-1 | 95% | 1g |
$743.0 | 2023-05-26 | |
Enamine | EN300-06945-0.05g |
11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
727696-13-1 | 95% | 0.05g |
$174.0 | 2023-10-28 | |
Enamine | EN300-06945-5.0g |
11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
727696-13-1 | 95% | 5g |
$2152.0 | 2023-05-26 | |
Enamine | EN300-06945-10.0g |
11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
727696-13-1 | 95% | 10g |
$3191.0 | 2023-05-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291231-100mg |
1,2,3,5,6,7-Hexahydro-3-pentyl-2-thioxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one |
727696-13-1 | 95% | 100mg |
¥4622.00 | 2024-07-29 | |
Ambeed | A1009591-1g |
11-Pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
727696-13-1 | 95% | 1g |
$541.0 | 2024-04-17 | |
1PlusChem | 1P019J0Q-50mg |
11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one |
727696-13-1 | 95% | 50mg |
$269.00 | 2024-04-21 |
11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-oneに関する追加情報
Recent Advances in the Study of 11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one (CAS: 727696-13-1)
The compound 11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one (CAS: 727696-13-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the compound's role as a potent modulator of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The presence of the thiazole and diazatricyclic moieties in its structure is believed to contribute to its high binding affinity for target proteins, making it a promising candidate for drug development. Researchers have employed advanced computational modeling techniques to elucidate its interaction mechanisms at the molecular level.
In vitro and in vivo studies have demonstrated that 11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one exhibits notable efficacy in inhibiting the proliferation of certain cancer cell lines, with minimal cytotoxicity to normal cells. These findings suggest its potential as a targeted therapeutic agent. Additionally, its sulfanyl group has been shown to play a critical role in its redox-modulating properties, which could be exploited for the treatment of oxidative stress-related diseases.
The synthesis of this compound has also seen advancements, with recent reports detailing more efficient and scalable methods. One study published in the Journal of Medicinal Chemistry described a novel catalytic approach that significantly improves yield and purity, addressing previous challenges in large-scale production. These developments are crucial for facilitating further preclinical and clinical evaluations.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of 11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one. Future research directions include structural modifications to enhance bioavailability and reduce potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, the compound 11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one represents a promising avenue for therapeutic innovation. Its unique chemical structure and demonstrated biological activities warrant continued investigation, with the potential to address unmet medical needs in oncology and other disease areas.
727696-13-1 (11-pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one) Related Products
- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)
- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)
- 109205-43-8(1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1h,3h)-dione)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)
- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)
- 1418112-83-0(3-Methylazetidine-1-sulfonamide)
- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)
- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)
